N-(4-Hydroxybenzyl)-N-methylacetamide
Overview
Description
N-(4-Hydroxybenzyl)-N-methylacetamide is an organic compound characterized by the presence of a hydroxybenzyl group attached to a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzyl)-N-methylacetamide typically involves the reaction of 4-hydroxybenzylamine with methyl acetate under specific conditions. One common method includes:
Starting Materials: 4-hydroxybenzylamine and methyl acetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybenzyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(4-Formylbenzyl)-N-methylacetamide.
Reduction: The compound can be reduced to form N-(4-Hydroxybenzyl)-N-methylamine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: N-(4-Formylbenzyl)-N-methylacetamide.
Reduction: N-(4-Hydroxybenzyl)-N-methylamine.
Substitution: Various ethers and esters depending on the substituent introduced
Scientific Research Applications
N-(4-Hydroxybenzyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxybenzyl)-N-methylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways.
Pathways Involved: It can modulate the activity of antioxidant enzymes, thereby reducing oxidative damage and promoting cell survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxybenzyl)-N-methylamine: Similar structure but lacks the acetamide group.
N-(4-Formylbenzyl)-N-methylacetamide: An oxidized form of the compound.
N-(4-Hydroxybenzyl)-N-ethylacetamide: Contains an ethyl group instead of a methyl group
Uniqueness
N-(4-Hydroxybenzyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxybenzyl moiety allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11(2)7-9-3-5-10(13)6-4-9/h3-6,13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWIMORSIUZXNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254165 | |
Record name | N-[(4-Hydroxyphenyl)methyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886493-61-4 | |
Record name | N-[(4-Hydroxyphenyl)methyl]-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886493-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Hydroxyphenyl)methyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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